molecular formula C9H16BrO3P B2786926 1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane CAS No. 2580250-25-3

1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane

Cat. No. B2786926
CAS RN: 2580250-25-3
M. Wt: 283.102
InChI Key: VCZGPWQDWCCQGI-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes (BCPs) are highly strained carbocycles that have fascinated the chemical community for decades because of their unique structure . The pharmaceutical industry has recognized the three-dimensional carbon framework as a suitable bioisostere that can replace phenyl, tert-butyl, and alkyne functional groups, thus altering the pharmacokinetic properties .


Synthesis Analysis

The construction of BCP derivatives still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . Enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by the chiral dirhodium complex, Rh2(TCPTAD)4, were employed to forge new C–C bonds at the tertiary position of a variety of BCPs .


Molecular Structure Analysis

Bicyclo[1.1.1]pentane is an organic compound, the simplest member of the bicyclic bridged compounds family. It is a hydrocarbon with formula C5H8 .


Chemical Reactions Analysis

Highly strained molecules like BCPs can undergo direct C–H insertion without losing the integrity of their carbocyclic framework .


Physical And Chemical Properties Analysis

The physical and chemical properties of BCPs can vary widely depending on the specific substituents attached to the BCP core .

Advantages and Limitations for Lab Experiments

One advantage of using 1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane in lab experiments is its versatility. It can be used in a variety of reactions, which makes it an important compound for use in organic synthesis. However, one limitation is its low yield. The yield of the reaction is typically around 50%, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for further research on 1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane. One area of research could be the development of new synthetic methods for the compound. Another area of research could be the use of this compound in the preparation of new bicyclic compounds for use in medicinal chemistry. Additionally, more research could be done on the mechanism of action of this compound to gain a better understanding of its chemical properties.

Synthesis Methods

The synthesis of 1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane involves the reaction of bicyclo[1.1.1]pentane with phosphorus oxychloride and diethylamine. The reaction is carried out under anhydrous conditions and at a low temperature. The product is then purified using column chromatography. The yield of the reaction is typically around 50%.

Scientific Research Applications

1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane has been studied extensively for its use in organic synthesis. It is a versatile compound that can be used in a variety of reactions. For example, it can be used as a reagent for the preparation of phosphonates, which are important compounds in medicinal chemistry. It can also be used in the preparation of other bicyclic compounds, such as spirocyclic compounds.

properties

IUPAC Name

1-bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrO3P/c1-3-12-14(11,13-4-2)9-5-8(10,6-9)7-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZGPWQDWCCQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C12CC(C1)(C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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